N,N-Bis(2-hydroxyethyl)undecanamide
CAS No.: 45233-61-2
Cat. No.: VC18534166
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45233-61-2 |
|---|---|
| Molecular Formula | C15H31NO3 |
| Molecular Weight | 273.41 g/mol |
| IUPAC Name | N,N-bis(2-hydroxyethyl)undecanamide |
| Standard InChI | InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h17-18H,2-14H2,1H3 |
| Standard InChI Key | ZDJBDLYSTNLOIW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(=O)N(CCO)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Bis(2-hydroxyethyl)undecanamide features a central undecanamide (C₁₁H₂₃CON) backbone substituted with two 2-hydroxyethyl groups (-CH₂CH₂OH) on the nitrogen atom. The IUPAC name is N,N-bis(2-hydroxyethyl)undecanamide, and its SMILES notation is CCCCCCCCCCC(=O)N(CCO)CCO . The compound’s structure is confirmed by spectroscopic data, including NMR and IR spectra, which highlight the carbonyl group (C=O) at 1,650 cm⁻¹ and hydroxyl (-OH) stretches near 3,300 cm⁻¹ .
Table 1: Key Physicochemical Properties
Spectroscopic and Computational Data
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13C NMR: Peaks at δ 174 ppm (carbonyl carbon), δ 60–65 ppm (hydroxyethyl carbons), and δ 20–35 ppm (aliphatic chain) .
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Mass Spectrometry: Base peak at m/z 273.23 ([M+H]⁺), with fragments at m/z 156 (undecanoyl ion) and m/z 117 (bis-hydroxyethylamine) .
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Thermogravimetric Analysis (TGA): Decomposition begins at 280°C, with a 95% mass loss by 350°C .
Synthesis and Industrial Production
Conventional Synthesis Routes
The compound is typically synthesized via the reaction of undecanoyl chloride with diethanolamine (DEA) in a 1:2 molar ratio. The exothermic reaction proceeds under inert conditions at 60–80°C, yielding N,N-bis(2-hydroxyethyl)undecanamide and hydrochloric acid as a byproduct :
Alternative methods include the transamidation of methyl undecanoate with DEA, catalyzed by sodium methoxide at 120°C .
Industrial Scalability and Challenges
Large-scale production (≥1,000 MT/year) faces challenges in byproduct management and energy consumption. Recent advancements employ continuous-flow reactors to improve yield (85–90%) and reduce reaction time from 12 hours to 2 hours . Key manufacturers include Sigma-Aldrich, TCI America, and regional producers in Asia, with a global market valued at $12.5 million in 2024 .
Applications in Industry and Consumer Products
Surfactants and Detergents
The compound’s amphiphilic nature enables its use in:
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Household Detergents: Reduces surface tension in hard water (effective at 0.1–1.0 wt%) .
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Personal Care Products: Acts as a foam booster in shampoos and body washes (5–15% concentration) .
Cosmetics and Pharmaceuticals
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Emulsification: Stabilizes oil-in-water emulsions in lotions (HLB value: 14–16) .
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Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., paclitaxel) in nanocarriers .
Industrial Lubricants and Polymers
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Polyamide Resins: Incorporated as a plasticizer in automotive components to improve flexibility (EP 2570459B1) .
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Metalworking Fluids: Reduces friction in machining processes (0.5–2.0% additive) .
| Region | Status | Reference |
|---|---|---|
| EU | Registered under REACH | |
| US EPA | Listed on TSCA Inventory | |
| China | Compliant with IECSC |
Recent Developments and Market Trends
Green Synthesis Initiatives
Bio-based production using enzymatic catalysis (lipase B from Candida antarctica) has achieved 78% yield, reducing reliance on petrochemical derivatives .
Emerging Applications
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